molecular formula C6H7IN2 B065838 5-Iodo-3-methylpyridin-2-amine CAS No. 166266-19-9

5-Iodo-3-methylpyridin-2-amine

Cat. No. B065838
M. Wt: 234.04 g/mol
InChI Key: WTHKBDPHSGITFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06372766B1

Procedure details

At −10° C., 21.3 g of chlorine gas were introduced into a suspension of 146 g of 10% strength by weight hydrochloric acid and 23.4 g of 2-amino-3-methyl-5-iodopyridine [J. Org. Chem. (1995), p. 5356]. At about −50° C., a solution of 48.3 g of sodium nitrite in 120 ml of water was subsequently added dropwise. After about 2 hours of stirring at 0° C., the mixture was diluted with 1 l of water and extracted with methyl tert-butyl ether (MtBE). The organic phases were washed with NaHCO3 solution and water and then dried. Distillative removal of the solvent under reduced pressure and silica gel chromatography (cyclohexane/MtBE=1:10) gave 3.6 g of the product in the form of dark crystals.
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
48.3 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.Cl.N[C:5]1[C:10]([CH3:11])=[CH:9][C:8]([I:12])=[CH:7][N:6]=1.N([O-])=O.[Na+]>O>[Cl:1][C:5]1[C:10]([CH3:11])=[CH:9][C:8]([I:12])=[CH:7][N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
ClCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
23.4 g
Type
reactant
Smiles
NC1=NC=C(C=C1C)I
Step Two
Name
Quantity
48.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After about 2 hours of stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methyl tert-butyl ether (MtBE)
WASH
Type
WASH
Details
The organic phases were washed with NaHCO3 solution and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Distillative removal of the solvent under reduced pressure and silica gel chromatography (cyclohexane/MtBE=1:10)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1C)I
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 14.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.